molecular formula C16H14ClN3O2 B2589872 1-(2-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 937597-77-8

1-(2-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B2589872
CAS No.: 937597-77-8
M. Wt: 315.76
InChI Key: XGFMAEQDTFHSSJ-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a sophisticated chemical scaffold designed for medicinal chemistry and drug discovery research, particularly in oncology. The pyrazolo[3,4-b]pyridine core is a privileged structure in drug design due to its close resemblance to purine bases, allowing it to interact effectively with a wide range of enzymatic targets . This compound is functionally related to a class of molecules known to exhibit potent antitumor activity by targeting key kinases. For instance, structurally similar pyrazolopyridine derivatives have demonstrated outstanding growth inhibition profiles in the NCI-60 human tumor cell line screen, with one compound showing broad-spectrum activity and a full panel GI50 value of 2.16 µM . Furthermore, such compounds have shown potent anti-leukemic effects against a panel of cell lines (including K562, MV4-11, and CEM), inducing cell cycle arrest in the G2/M phase and modulating the expression of proteins like PARP, BcL-2, and McL-1, which are critical for cell survival and death signaling . Beyond oncology, the pyrazolopyridine pharmacophore is a versatile template with documented applications in developing inhibitors for phosphodiesterases (PDE4) , and agents with potential antiviral, anti-inflammatory, and antimicrobial properties . The specific substitution pattern on this molecule, featuring the 2-chlorobenzyl group at N1 and the carboxylic acid at C4, provides key vectors for molecular optimization and structure-activity relationship (SAR) studies, making it a valuable building block for researchers developing novel therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2/c1-9-7-12(16(21)22)14-10(2)19-20(15(14)18-9)8-11-5-3-4-6-13(11)17/h3-7H,8H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGFMAEQDTFHSSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)CC3=CC=CC=C3Cl)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires the use of reagents such as phosphorus oxychloride or polyphosphoric acid to facilitate the formation of the pyrazolopyridine core. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing large-scale reactors and continuous flow processes to ensure consistency and efficiency .

Chemical Reactions Analysis

1-(2-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the corresponding reduced products.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrazolo[3,4-b]pyridines possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds synthesized using the pyrazolo[3,4-b]pyridine scaffold have been tested against Staphylococcus aureus and Escherichia coli, showing promising results .
  • Anti-inflammatory and Analgesic Effects : Some derivatives have been reported to inhibit phosphodiesterase 4 (PDE4), which is involved in inflammatory processes. This inhibition can lead to reduced inflammation and pain relief in various models .
  • CNS Activity : The compound has also been investigated for its potential role in treating neurodegenerative diseases such as Alzheimer's disease. Certain derivatives have shown selective inhibition of glycogen synthase kinase-3 (GSK-3), which is implicated in the pathogenesis of Alzheimer's .
  • Cardiovascular Applications : The structure is similar to that of known guanylate cyclase receptor agonists, which are used in treating chronic heart failure. This similarity suggests potential cardiovascular applications for compounds derived from this scaffold .

Case Studies and Research Findings

Several case studies illustrate the compound's utility:

StudyFindings
MABA Assay Against M. tuberculosis A synthesized derivative showed activity against the H37Rv strain of M. tuberculosis, indicating potential use in tuberculosis treatment .
In Vitro Testing for CNS Disorders Compounds derived from this scaffold demonstrated neuroprotective effects in cell models, suggesting their potential application in neurodegenerative diseases .
Antimicrobial Screening Various derivatives were screened against multiple bacterial strains, revealing significant antibacterial activity comparable to standard antibiotics like ciprofloxacin .

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The pathways involved in these interactions are often complex and require further investigation to fully elucidate .

Comparison with Similar Compounds

Substituent Variations at Position 6

Modifications at position 6 significantly alter molecular properties and activity:

Compound Name Position 6 Substituent Molecular Formula Molecular Weight Key Observations Evidence ID
Target Compound Methyl C₁₉H₁₆ClN₃O₂ ~359.8* Balanced hydrophobicity; moderate bioavailability
1-(2-Chlorobenzyl)-6-cyclopropyl-... Cyclopropyl C₁₈H₁₆ClN₃O₂ 341.795 Reduced steric bulk; improved solubility
1-(2-Chlorobenzyl)-6-phenyl-... Phenyl C₂₁H₁₆ClN₃O₂ 378.82 Increased lipophilicity; potential for π-π interactions
1-(4-Fluorophenyl)-6-(furan-2-yl)-... Furan-2-yl C₁₇H₁₀FN₃O₂S 339.35 Enhanced electronic diversity; possible metabolic instability

*Estimated based on analogous structures.

Key Insight : Cyclopropyl groups (e.g., ) may enhance solubility, while aromatic substituents (phenyl, furan) increase lipophilicity and target binding .

Halogenation and Benzyl Group Modifications

The position and type of halogen on the benzyl group influence electronic and steric properties:

Compound Name Benzyl Group Molecular Weight Bioactivity Notes Evidence ID
Target Compound 2-Chlorobenzyl ~359.8 Optimal steric profile for target engagement
1-(4-Chlorobenzyl)-3,6-dimethyl-... 4-Chlorobenzyl 313.76 (C₁₆H₁₄ClN₃O₂) Altered dipole moment; potential for distinct binding modes
5-Chloro-1-(2-fluorophenyl)-3,6-dimethyl-... 2-Fluorophenyl + 5-Cl 319.72 Dual halogenation enhances electrophilicity

Key Insight: 2-Chlorobenzyl (target) vs. Fluorine substitution (e.g., ) may improve metabolic stability.

Carboxylic Acid Derivatives and Bioactivity

The carboxylic acid at position 4 is critical for hydrogen bonding and salt bridge formation. Analogues with ester or amide modifications show varied applications:

Compound Name Position 4 Modification Application/Activity Evidence ID
Target Compound Carboxylic acid Enzyme inhibition (hypothesized)
Methyl 1-[2-(cyclopentylamino)-2-oxoethyl]-... Methyl ester Intermediate for prodrug development
Apixaban (BMS-562247) Carboxamide FDA-approved Factor Xa inhibitor

Key Insight : The free carboxylic acid in the target compound may limit oral bioavailability compared to ester/amide derivatives but is crucial for direct target interaction .

Physicochemical and Pharmacokinetic Properties

Structural differences impact key parameters:

Compound Name logP* Water Solubility Notes Evidence ID
Target Compound ~3.0 Low Methyl groups enhance membrane permeability
1-(2-Chlorobenzyl)-6-cyclopropyl-... ~2.5 Moderate Cyclopropyl reduces hydrophobicity
5-Chloro-1-(2-fluorophenyl)-3,6-dimethyl-... ~3.5 Very low Halogenation increases logP

*Estimated using fragment-based methods.

Key Insight : The target compound’s balance of logP (~3.0) aligns with Lipinski’s rules for drug-likeness, whereas halogenated analogues (e.g., ) risk violating solubility criteria.

Biological Activity

1-(2-Chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention due to its diverse biological activities. This article delves into the synthesis, biological evaluations, and potential therapeutic applications of this compound.

  • Molecular Formula : C16H14ClN3O2
  • Molecular Weight : 315.754 g/mol
  • CAS Number : 937597-77-8

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process can include the formation of the pyrazole ring followed by functionalization at various positions to introduce the chlorobenzyl and carboxylic acid groups.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives, including this compound. Specifically:

  • Inhibition of Tropomyosin Receptor Kinases (TRKs) : This compound has been evaluated for its ability to inhibit TRK activity, which is implicated in cancer cell proliferation and differentiation. A related derivative showed an IC50 value of 56 nM against TRKA and inhibited cell proliferation in various cancer cell lines with significant selectivity .
  • Cell Cycle Arrest and Apoptosis Induction : Compounds within this class have demonstrated the ability to arrest the cell cycle and induce apoptosis in cancer cells. For instance, derivatives were shown to inhibit cyclin-dependent kinases (CDK2 and CDK9), leading to significant anticancer effects .

Other Biological Activities

This compound has also been studied for other biological activities:

  • PPARα Activation : This compound has been identified as a selective activator of PPARα (Peroxisome Proliferator-Activated Receptor Alpha), which plays a crucial role in lipid metabolism and glucose homeostasis. Its unique binding characteristics may offer advantages over traditional PPARα agonists .

Study on Antitubercular Activity

A recent study explored the antitubercular properties of pyrazolo[3,4-b]pyridine derivatives. The results indicated that certain modifications to the core structure could enhance activity against Mycobacterium tuberculosis. Specifically, compounds with specific substitutions exhibited promising antituberculotic activity .

Summary of Findings

The biological activity of this compound can be summarized as follows:

Activity IC50 Value Target
TRK Inhibition56 nMTRKA
Cancer Cell Proliferation Inhibition0.304 µMKm-12 Cell Line
PPARα ActivationN/APPARα
Antitubercular ActivityN/AMycobacterium tuberculosis

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(2-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving:

  • Condensation : Reacting substituted pyridine precursors (e.g., 2-aminopyridine derivatives) with chlorobenzyl halides under reflux in polar aprotic solvents like DMF or toluene .
  • Cyclization : Intramolecular cyclization using catalysts such as palladium or copper complexes (e.g., Pd(OAc)₂) to form the pyrazolo-pyridine core. Temperature control (80–100°C) and inert atmospheres (N₂/Ar) are critical to avoid side reactions .
  • Carboxylation : Introduction of the carboxylic acid group via hydrolysis of ester intermediates under acidic or basic conditions (e.g., HCl/water at 90–100°C for 17 hours) .
    • Key Considerations : Optimize catalyst loading (5–10 mol%) and solvent polarity to enhance regioselectivity. Yields range from 40–65% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using DEPT-135 to distinguish methyl groups (δ 2.1–2.5 ppm) and aromatic protons (δ 7.0–8.5 ppm). The chlorobenzyl moiety shows characteristic splitting patterns due to para-substitution .
  • IR Spectroscopy : Confirm the carboxylic acid group via O-H stretching (~2500–3000 cm⁻¹) and C=O absorption (~1680–1720 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]+) and fragmentation patterns. Discrepancies in isotopic ratios (e.g., Cl isotopes) require recalibration with internal standards .
    • Contradiction Resolution : Overlapping signals in NMR (e.g., pyridine vs. pyrazole protons) can be resolved using 2D techniques like COSY or HSQC .

Advanced Research Questions

Q. How does the electronic nature of the 2-chlorobenzyl substituent influence the compound’s biological activity in kinase inhibition assays?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : The electron-withdrawing chloro group enhances binding to ATP pockets in kinases by increasing electrophilicity at the pyridine nitrogen. Competitive inhibition assays (e.g., ADP-Glo™) show IC₅₀ values in the nanomolar range for kinases like EGFR or JAK2 .
  • Comparative Studies : Replace the 2-chlorobenzyl group with electron-donating groups (e.g., -OCH₃) to observe reduced activity, confirming the necessity of halogen interactions .
    • Experimental Design : Use molecular docking (AutoDock Vina) to map interactions with kinase active sites. Validate with mutagenesis studies on key residues (e.g., Lys/Met gatekeeper mutations) .

Q. What strategies are employed to resolve low solubility of this compound in aqueous buffers during in vitro assays?

  • Methodological Answer :

  • Salt Formation : Prepare sodium or potassium salts via neutralization with NaOH/KOH in ethanol, improving solubility up to 10 mg/mL .
  • Co-Solvent Systems : Use DMSO/PEG-400 mixtures (<5% v/v) to maintain biocompatibility in cell-based assays .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (∼150 nm diameter) to enhance bioavailability, monitored via dynamic light scattering (DLS) .

Q. How can computational methods predict metabolic stability of this compound, and what in vitro models validate these predictions?

  • Methodological Answer :

  • In Silico Tools : Use ADMET Predictor™ or SwissADME to estimate CYP450 metabolism (e.g., CYP3A4/2D6 liability). Focus on demethylation or hydroxylation hotspots .
  • In Vitro Validation :
  • Microsomal Stability : Incubate with human liver microsomes (HLM) and NADPH; quantify parent compound via LC-MS/MS. Half-life (t₁/₂) <1 hour indicates high clearance .
  • Reactive Metabolite Screening : Trapping assays with glutathione (GSH) to detect thiol adducts, indicating potential hepatotoxicity .

Data Contradiction Analysis

Q. Conflicting reports exist on the thermal stability of this compound. How can thermogravimetric analysis (TGA) clarify these discrepancies?

  • Methodological Answer :

  • TGA Protocol : Heat samples at 10°C/min under N₂. A sharp weight loss at ~250–280°C corresponds to decarboxylation, while gradual loss below 200°C indicates solvent/moisture contamination .
  • Mitigation : Pre-dry samples at 100°C for 2 hours. Compare with differential scanning calorimetry (DSC) to distinguish melting (endothermic) vs. decomposition (exothermic) events .

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